

discovery and history of 3-Bromo-1H-pyrazolo[4,3-c]pyridine

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Compound of Interest

Compound Name: 3-Bromo-1H-pyrazolo[4,3-c]pyridine

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An In-Depth Technical Guide to the Discovery and Strategic Application of **3-Bromo-1H-pyrazolo[4,3-c]pyridine** in Modern Drug Discovery

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its structural resemblance to endogenous purines and its capacity to engage with a wide array of biological targets. Within this class, **3-Bromo-1H-pyrazolo[4,3-c]pyridine** has emerged as a cornerstone synthetic intermediate, a versatile building block that enables rapid diversification and exploration of chemical space. This guide provides a comprehensive overview of the history, synthesis, and strategic application of this key molecule. We will delve into the synthetic logic that underpins its preparation and explore how its unique chemical reactivity is leveraged in the development of novel therapeutic agents, particularly in the realms of kinase inhibition and the modulation of protein-protein interactions.

The Pyrazolopyridine Scaffold: A Bioisostere of Choice

Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the pyrazolopyridine family, a fusion of pyrazole and pyridine rings, has garnered significant attention.^{[1][2]} These scaffolds are considered bioisosteres of purines, such as adenine and guanine, allowing them to mimic the natural ligands of many enzymes and receptors.^[1] This

inherent biological relevance has made pyrazolopyridines, including the [4,3-c] isomer, a fertile ground for the discovery of novel therapeutics for a wide range of diseases, including cancer, inflammatory conditions, and neurological disorders.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The strategic value of a scaffold is determined not only by its biological potential but also by its synthetic accessibility and amenability to chemical modification. The introduction of a halogen, particularly bromine, onto the core structure is a time-honored strategy in medicinal chemistry. The bromine atom in **3-Bromo-1H-pyrazolo[4,3-c]pyridine** serves as a versatile chemical handle, unlocking a plethora of modern cross-coupling reactions. This enables chemists to systematically and efficiently introduce a vast array of substituents at the 3-position, a critical vector for optimizing potency, selectivity, and pharmacokinetic properties.

Genesis of a Scaffold: Synthetic Pathways and Methodologies

While a singular "discovery" of **3-Bromo-1H-pyrazolo[4,3-c]pyridine** is not documented in a landmark publication, its history is intertwined with the broader development of synthetic routes to functionalized pyrazolopyridines. Its emergence is a story of necessity—the need for a reliable intermediate to access novel chemical matter.

Established Synthetic Protocol: Cyclization Strategy

A prevalent and effective method for constructing the pyrazolo[4,3-c]pyridine core involves the cyclization of appropriately substituted pyridine precursors. A notable approach adapts the classical Huisgen indazole synthesis.[\[6\]](#) This strategy has been refined to produce 5-halo-1H-pyrazolo[3,4-c]pyridines, and similar principles can be applied for the [4,3-c] isomer.[\[6\]](#)

A general representation of such a synthesis is outlined below. The process typically begins with a substituted aminopyridine, which undergoes diazotization followed by an intramolecular cyclization. Subsequent halogenation provides the desired bromo-substituted scaffold.

Experimental Protocol: Synthesis of a Halogenated Pyrazolopyridine Scaffold

This protocol is a representative example adapted from modern synthetic procedures for related isomers and demonstrates the key chemical transformations.[\[6\]](#)

Step 1: Acetylide Formation and Cyclization

- To a solution of a suitable 3-amino-4-halopyridine derivative in a solvent such as 1,2-dichloroethane (DCE), add acetic anhydride.
- Introduce sodium nitrite (NaNO_2) portion-wise at room temperature.
- Heat the reaction mixture (e.g., to 90 °C) and monitor for 18-24 hours until the starting material is consumed (monitored by TLC or LC-MS). This step forms an N-acetylated intermediate that cyclizes in situ.
- Upon completion, cool the reaction mixture and concentrate under reduced pressure to isolate the crude acetylated pyrazolopyridine intermediate.

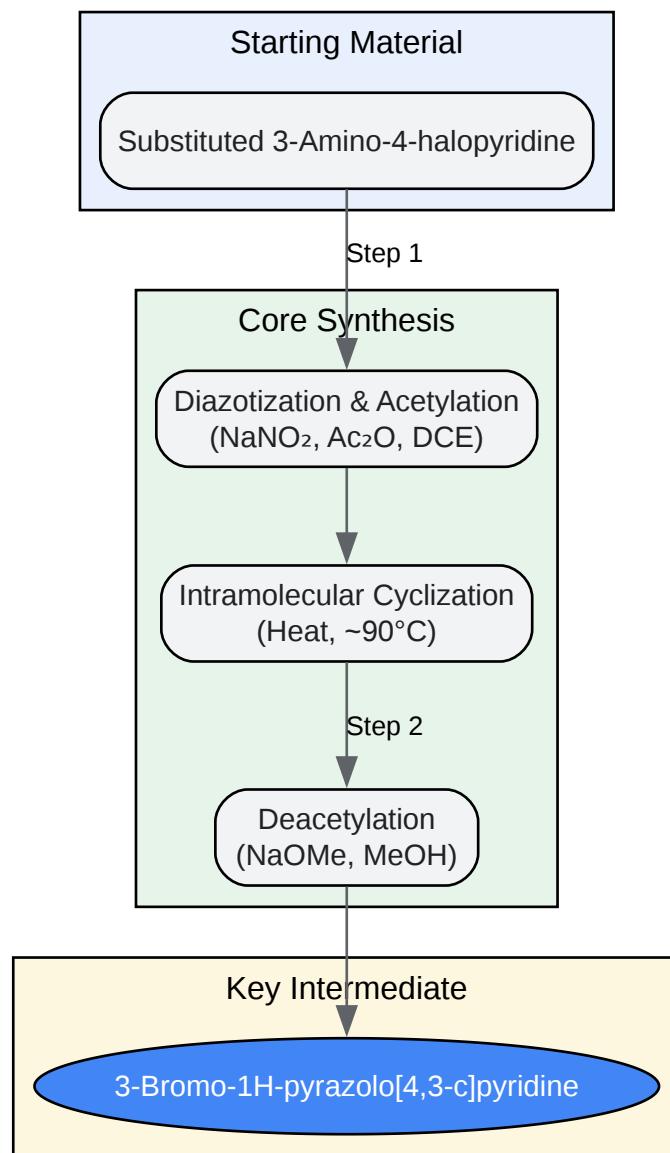
Step 2: Deacetylation

- Dissolve the crude intermediate from Step 1 in methanol (MeOH).
- Add a catalytic amount of sodium methoxide (NaOMe).
- Stir the reaction at room temperature for 1-2 hours.
- Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO_4), filter, and concentrate to yield the final $1\text{H-pyrazolo[4,3-c]pyridine}$ product.

Causality in Experimental Choices:

- Dichloroethane (DCE) as Solvent: DCE is chosen for its higher boiling point, which allows the reaction to be conducted at elevated temperatures to drive the cyclization, and for its ability to dissolve the reactants effectively.^[6]
- Sodium Nitrite and Acetic Anhydride: This combination generates the diazotizing agent in situ, which is crucial for the cyclization cascade.

- Sodium Methoxide in Methanol: This provides a basic medium for the efficient and clean removal of the N-acetyl protecting group under mild conditions, yielding the free NH of the pyrazole ring.[6]



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Caption: Generalized synthetic workflow for pyrazolo[4,3-c]pyridine core formation.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for any chemical intermediate used in drug development. The properties of **3-Bromo-1H-pyrazolo[4,3-c]pyridine** are summarized below.

Property	Data
Molecular Formula	C ₆ H ₄ BrN ₃
Molecular Weight	198.02 g/mol
Appearance	Typically a solid
CAS Number	633328-88-8
InChI Key	SXDNKFXWUFUOBP-UHFFFAOYSA-N
SMILES	Brc1n[nH]c2cccnc12

Note: Spectroscopic data (¹H NMR, ¹³C NMR) would be dependent on the solvent used for analysis. Researchers should refer to specific supplier documentation or published literature for detailed spectra.

Strategic Applications in Drug Discovery

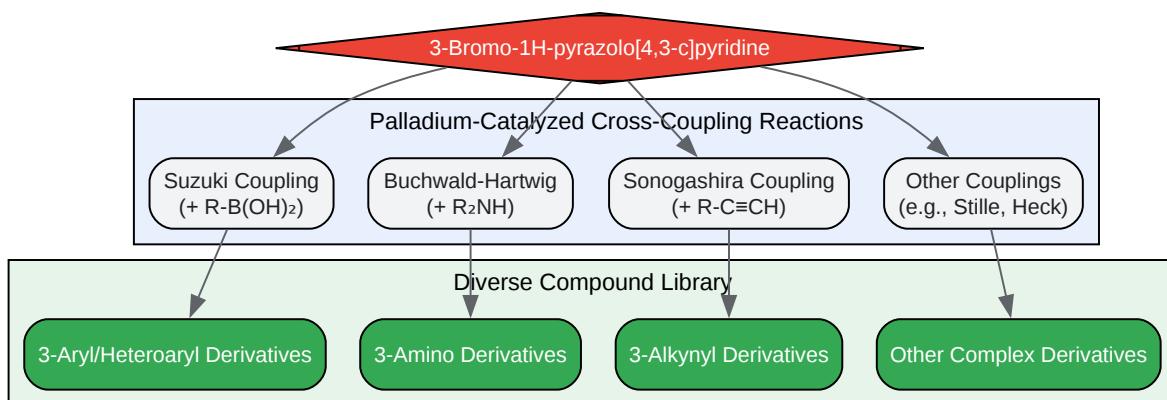
The true value of **3-Bromo-1H-pyrazolo[4,3-c]pyridine** lies in its role as a versatile platform for generating compound libraries. The C-Br bond at the 3-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions.

A Hub for Chemical Diversification

Medicinal chemists exploit this reactivity to append a wide range of molecular fragments, systematically probing the structure-activity relationship (SAR) of a compound series.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, which are crucial for mimicking aromatic amino acid residues in protein binding pockets.
- Buchwald-Hartwig Amination: This reaction allows for the installation of primary or secondary amines, creating opportunities for new hydrogen bond interactions with the target protein.^[6]

- Sonogashira Coupling: The introduction of alkynes provides a linear linker to attach other functionalities or to access different regions of a binding site.
- Heck and Stille Couplings: These reactions further expand the repertoire of accessible C-C bonds, allowing for the attachment of alkenes and other complex moieties.



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Caption: Role of **3-Bromo-1H-pyrazolo[4,3-c]pyridine** as a key diversification hub.

Case Studies: Targeting Disease Pathways

Derivatives originating from the **3-Bromo-1H-pyrazolo[4,3-c]pyridine** scaffold have shown promise in several therapeutic areas:

- Kinase Inhibitors: Many pyrazolopyridine derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.^{[7][8]} The ability to diversify the 3-position allows for fine-tuning of selectivity against different kinases in the human kinome.
- Inhibitors of Protein-Protein Interactions (PPIs): The pyrazolo[4,3-c]pyridine core has been identified as a scaffold for developing the first small-molecule inhibitors of the PEX14-PEX5 protein-protein interaction, with potential applications in treating trypanosomal infections.^[9]

In this context, modifications at the 3-position were crucial for optimizing binding affinity and trypanocidal activity.[9]

- Modulators of G-Protein Coupled Receptors (GPCRs): The pyrazolo[4,3-b]pyridine scaffold (a closely related isomer) has been instrumental in developing positive allosteric modulators (PAMs) for metabotropic glutamate receptors (e.g., mGlu4), which are targets for Parkinson's disease.[10] This highlights the potential of the broader pyrazolopyridine class, accessible via bromo-intermediates, in neurology.

Conclusion

3-Bromo-1H-pyrazolo[4,3-c]pyridine stands as a testament to the power of strategic intermediate design in modern medicinal chemistry. While its own history is one of quiet emergence rather than dramatic discovery, its impact is significant. It provides a reliable, versatile, and synthetically tractable starting point for the exploration of the rich chemical space surrounding the pyrazolopyridine scaffold. Its strategic use in palladium-catalyzed cross-coupling reactions has enabled the rapid development of potent and selective modulators of challenging biological targets. For researchers and scientists in drug development, **3-Bromo-1H-pyrazolo[4,3-c]pyridine** is not merely a reagent, but a key that unlocks countless possibilities in the quest for novel therapeutics.

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